Product packaging for 3-(4-Bromophenyl)-4-methylchromen-2-one(Cat. No.:CAS No. 112030-35-0)

3-(4-Bromophenyl)-4-methylchromen-2-one

Cat. No.: B2846195
CAS No.: 112030-35-0
M. Wt: 315.166
InChI Key: DVTCIAWPGXYKMU-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-methylchromen-2-one is a synthetic coumarin derivative designed as a key intermediate for pharmaceutical and material science research. This compound features a brominated phenyl group at the 3-position of the chromen-2-one scaffold, a structure known for its diverse biological activities and utility in organic synthesis . The bromophenyl substituent enhances the molecule's lipophilicity, potentially improving cell membrane permeability, while also serving as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create a library of novel analogs . In biological research, this compound is investigated for its promising pharmacological properties. Coumarin derivatives similar to this structure have demonstrated significant antioxidant activity , acting as effective free radical scavengers in assays like DPPH and ABTS, which is crucial for studying oxidative stress-related diseases . Furthermore, preliminary studies on related bromophenyl-coumarins suggest potential antimicrobial effects against various bacterial strains and anticancer potential through mechanisms that may include the induction of apoptosis and cell cycle arrest in cancer cell lines . The compound's mechanism of action may involve the modulation of key enzymes or receptors; for instance, some chromen-4-one derivatives are known to exhibit strong binding affinities to bacterial enzymes like MurC ligase, a key target in antibacterial drug discovery . This product is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11BrO2 B2846195 3-(4-Bromophenyl)-4-methylchromen-2-one CAS No. 112030-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO2/c1-10-13-4-2-3-5-14(13)19-16(18)15(10)11-6-8-12(17)9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTCIAWPGXYKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Advanced Analytical Characterization of Chromen 2 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 3-(4-Bromophenyl)-4-methylchromen-2-one, the ¹H NMR spectrum is anticipated to show characteristic signals for the methyl group, the aromatic protons of the coumarin (B35378) core, and the protons of the 4-bromophenyl ring. The methyl group at the C4 position would likely appear as a sharp singlet in the upfield region. The aromatic protons on the coumarin ring system and the bromophenyl ring would present as a series of multiplets in the downfield aromatic region. The specific chemical shifts and coupling constants (J-values) of these aromatic protons are critical for confirming the substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~2.3-2.5 s 3H -CH₃ at C4

Note: This table represents predicted data based on known chemical shift ranges for similar structures. Actual experimental data is required for definitive assignment.

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum would be characterized by a signal for the methyl carbon, several signals in the aromatic region for the carbons of the two phenyl rings, and a distinct downfield signal for the carbonyl carbon (C2) of the lactone ring. The positions of the quaternary carbons, including C3, C4, and the carbon attached to the bromine atom, would also be identified.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~18-25 -CH₃
~115-155 Aromatic & Vinylic Carbons

Note: This table represents predicted data. Definitive assignments require experimental data.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between them, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are indispensable. A COSY spectrum would reveal proton-proton coupling networks within the aromatic rings. An HSQC spectrum would correlate directly bonded proton and carbon atoms, while an HMBC spectrum would show correlations between protons and carbons over two to three bonds, thereby confirming the linkage of the 4-bromophenyl group to the C3 position and the methyl group to the C4 position of the coumarin core.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be dominated by a strong absorption band characteristic of the lactone carbonyl (C=O) stretching vibration, typically appearing in the range of 1700-1750 cm⁻¹. Other significant peaks would include those corresponding to C=C stretching vibrations of the aromatic rings and the C-O stretching of the lactone.

Table 3: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~1720 C=O Stretch α,β-Unsaturated Lactone
~1600, ~1480 C=C Stretch Aromatic Rings
~1200-1000 C-O Stretch Ester (Lactone)
~820 C-H Bending para-Substituted Benzene

Note: This table is based on characteristic infrared absorption frequencies.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass. For this compound (C₁₆H₁₁BrO₂), HRMS would determine the mass of the molecular ion with high precision. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which have a nearly 1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₆H₁₁BrO₂
Exact Mass (⁷⁹Br) 313.9942

Note: The exact mass is calculated based on the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The extended π-system of the chromen-2-one core, further extended by the 3-phenyl substituent, is expected to give rise to strong absorption bands in the UV region. The positions of the absorption maxima (λ_max) are indicative of the extent of conjugation and can be influenced by the solvent polarity. The presence of the bromine atom and the methyl group can also subtly modify the electronic transitions.

Table 5: Predicted UV-Vis Absorption Data for this compound

λ_max (nm) Electronic Transition

Note: The absorption maximum can vary depending on the solvent used for analysis.

X-ray Crystallography for Solid-State Structural and Conformational Analysis

While a specific crystallographic study for this compound is not publicly available, analysis of closely related coumarin derivatives allows for a well-founded projection of its structural features. mdpi.comresearchgate.netnih.gov The data obtained from such an analysis would typically be presented in a standardized format, as exemplified in the tables below, which contain representative values based on known coumarin structures.

Table 1: Representative Crystallographic Data for a 3-Aryl-4-methylcoumarin Derivative.
ParameterValue
Chemical FormulaC₁₆H₁₁BrO₂
Formula Weight315.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~12.0
c (Å)~13.5
α (°)90
β (°)~105
γ (°)90
Volume (ų)~1300
Z4

The crystallographic data would reveal that the coumarin core is nearly planar, a characteristic feature of this heterocyclic system. researchgate.net The unit cell parameters (a, b, c, α, β, γ) define the fundamental repeating unit of the crystal lattice. The space group, in this representative case P2₁/c, describes the symmetry elements within the unit cell, and a Z value of 4 indicates that there are four molecules of the compound in each unit cell.

A critical aspect of the structural analysis for this compound is the determination of the dihedral angle between the plane of the coumarin ring system and the plane of the 4-bromophenyl substituent at the 3-position. This angle is a result of the balance between the steric hindrance imposed by the adjacent 4-methyl group and the electronic desire for π-system conjugation. In related 3-phenylcoumarin (B1362560) structures, this dihedral angle is typically significant, indicating a twisted conformation. researchgate.net This twist alleviates the steric strain between the ortho-hydrogens of the phenyl ring and the 4-methyl group, as well as the carbonyl oxygen of the coumarin.

The precise bond lengths and angles confirm the covalent framework of the molecule. The carbon-carbon bonds within the aromatic rings would exhibit lengths intermediate between single and double bonds, characteristic of aromaticity. The C=O bond of the lactone would be approximately 1.22 Å, and the C-Br bond length would be in the expected range of around 1.90 Å.

Table 2: Representative Bond Lengths and Angles for this compound.
Bond/AngleValue
Bond Lengths (Å)
C=O (lactone)~1.22
C-O (lactone)~1.37
C-C (coumarin-phenyl)~1.48
C-Br~1.90
C-C (aromatic avg.)~1.39
Bond Angles (°)
O=C-C~120
C-O-C (lactone)~122
C(coumarin)-C(coumarin)-C(phenyl)~121
Torsion Angle (°)
Coumarin Plane - Phenyl Plane~45-60

Structure Activity Relationship Sar Investigations of 3 4 Bromophenyl 4 Methylchromen 2 One Analogues

Influence of Substituents on the 3-Phenyl Ring on Biological Efficacy

The nature and position of substituents on the 3-phenyl ring of the chromen-2-one scaffold are pivotal in modulating biological activity. Electronic and steric properties of these substituents significantly impact the interaction of the compounds with their biological targets.

Impact of Halogen Atom Position and Nature on Activity Profiles

For instance, in studies of monoamine oxidase B (MAO-B) inhibitors, the position of a bromine atom on the 3-phenyl ring was found to be a key determinant of activity. One study found that 3-(3′-bromophenyl)-6-methylcoumarin was a highly potent MAO-B inhibitor, with an IC50 value of 134 pM, making it 140 times more active than the reference drug selegiline. nih.gov In contrast, other studies have investigated the 4'-bromo substitution, as seen in the parent compound of this article. While direct comparative data for the 4'-bromo isomer within the same study is not always available, the high potency of the 3'-bromo analogue underscores the sensitivity of the activity to the halogen's position. nih.gov

Further research into halogenated 3-phenylcoumarins has expanded on these findings. A series of bromo-6-methyl-3-phenylcoumarin derivatives were synthesized and evaluated for MAO-A and MAO-B inhibition. nih.gov The results demonstrated that these compounds were potent and selective MAO-B inhibitors, with activities often in the low nanomolar range. nih.gov The combination of a halogen on the 3-phenyl ring with other substituents on the coumarin (B35378) nucleus often leads to synergistic effects on activity. For example, the presence of a chlorine atom at the C-6 position of 4-hydroxy-3-phenylcoumarins was shown to enhance both inhibitory activity and selectivity for MAO-B. nih.gov

CompoundSubstituent on 3-Phenyl RingOther SubstituentsBiological TargetActivity (IC₅₀)Selectivity Index (SI) for MAO-B
Analogue 13'-Bromo6-MethylMAO-B134 pMHigh
Analogue 24'-Fluoro6-MethylMAO-B--
Analogue 34'-Fluoro6-HydroxyMAO-B--

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the 3-phenyl ring play a crucial role in determining the biological activity of 3-phenyl-4-methylchromen-2-one analogues. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the molecule's potency and selectivity for various biological targets.

Electron-Donating Groups (EDGs): The introduction of EDGs, such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) groups, often enhances certain biological activities. For example, studies on the antioxidant properties of 3-aryl-4-hydroxycoumarins revealed that the presence of an EDG on the 3-phenyl ring, particularly at the meta or para position, increases antiradical activity. researchgate.net This is attributed to the ability of EDGs to increase electron density and facilitate hydrogen or electron donation to scavenge free radicals. researchgate.netnih.gov Specifically, a para-methyl group or a meta-hydroxyl group on the 3-phenyl ring of 4-hydroxycoumarin (B602359) resulted in higher antioxidant activity compared to the unsubstituted parent compound. researchgate.net In the context of MAO-B inhibition, the 3-(4′-methoxyphenyl)coumarin derivative showed potent activity (IC₅₀ = 3.0 nM) and high selectivity (over 3400-fold for MAO-B over MAO-A). nih.gov

The following table summarizes the effects of various EDGs and EWGs on the MAO-B inhibitory activity of 3-phenylcoumarin (B1362560) analogues.

Compound AnalogueSubstituent on 3-Phenyl RingGroup TypeBiological TargetActivity (IC₅₀)
Methoxy Analogue4'-MethoxyEDGMAO-B3.0 nM
Nitro Analogue4'-NitroEWGMAO-B3.8 µM
Amino Analoguemeta or para-AminoEDGMAO-BGenerally more favorable than nitro groups

Role of the 4-Methyl Group and its Structural Analogues

The presence of the 4-methyl group can provide a critical steric element that either enhances or hinders binding to a biological target. For example, in a study comparing 4'-methylated flavonoids, the structural backbone (chalcone, flavanone, or flavone) determined how the methyl group influenced interactions with biological membranes. nih.gov While not a direct study on chromen-2-ones, it highlights that such small alkyl groups can impact how a molecule orients itself within a binding pocket or membrane.

In many reported series of biologically active 3-phenylcoumarins, the C-4 position is often unsubstituted (i.e., a hydrogen atom is present). However, the inclusion of a methyl group, as in 3-(4-Bromophenyl)-4-methylchromen-2-one, can lock the conformation of the 3-phenyl ring relative to the coumarin core. This conformational restriction can be beneficial if it pre-organizes the molecule into an active conformation for binding, potentially increasing affinity and potency. Conversely, if the methyl group introduces a steric clash with the target site, it could decrease activity. The precise impact of the 4-methyl group is therefore highly dependent on the specific biological target being investigated.

Substituent Effects at Other Positions (e.g., C-5, C-6, C-7, C-8) on the Chromen-2-one Nucleus

Substituents on the benzopyrone ring of the chromen-2-one nucleus are critical for fine-tuning biological activity and selectivity. Modifications at positions C-5, C-6, C-7, and C-8 can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.

Studies have shown that substitutions at C-6 and C-7 are particularly important. For instance, the presence of a methyl group at the C-6 position is a common feature in many potent MAO-B inhibitors. nih.gov The combination of a 6-methyl group with various substituents on the 3-phenyl ring has led to the discovery of compounds with nanomolar potency. nih.gov

Hydroxyl and acetoxy groups on the coumarin ring have also been extensively studied. The presence of hydroxyl groups can contribute to antioxidant activity. nih.gov Furthermore, a series of 7,8-diacetoxy-3-arylcoumarin derivatives were synthesized and evaluated for their in vitro cytotoxic activity against cancer cell lines. nih.gov The results indicated that the 7,8-diacetoxy substitution pattern can enhance cytotoxic activity, although the effect is dependent on the specific cancer cell line and the substituent on the 3-aryl group. nih.gov

The C-5 position can also be functionalized, often through metal-catalyzed C-H activation, to introduce further structural diversity. nih.gov The electronic nature of substituents on the coumarin ring also plays a role; electron-donating groups like -OH and -OCH₃ can increase the electron density within the molecule, which can influence its binding properties and activity. nih.gov

Position on Coumarin RingType of SubstituentObserved Effect on Biological ActivityExample Compound Class
C-6Methyl (-CH₃)Enhanced MAO-B inhibition6-methyl-3-phenylcoumarins
C-6Chlorine (-Cl)Improved MAO-B inhibition and selectivity6-chloro-4-hydroxy-3-phenylcoumarins
C-7, C-8DiacetoxyEnhanced cytotoxic activity in some cancer cell lines7,8-diacetoxy-3-arylcoumarins
C-7, C-8DihydroxyImplicated in enhanced anticancer and antioxidant effects7,8-dihydroxy-3-arylcoumarins

Conformational and Stereochemical Factors Influencing Biological Response

The three-dimensional structure of 3-phenyl-4-methylchromen-2-one analogues is a critical factor in their interaction with biological targets. The relative orientation of the 3-phenyl ring with respect to the planar coumarin nucleus is a key conformational feature.

The rotation around the single bond connecting the C-3 of the coumarin ring and the C-1' of the phenyl ring is generally hindered, especially with the presence of a substituent at the C-4 position, such as the methyl group in the parent compound. This restricted rotation can lead to specific, low-energy conformations that may be the biologically active ones. The dihedral angle between the two ring systems influences how the molecule fits into a binding site.

While this compound itself is achiral, the introduction of certain substituents or modifications to the scaffold can create chiral centers, leading to stereoisomers. It is well-established in medicinal chemistry that different enantiomers or diastereomers of a chiral drug can have vastly different biological activities, potencies, and safety profiles. For example, in the synthesis of related chromeno[3,4-c]pyrrolidines, different stereoisomers (cis and trans) were formed, and their biological evaluation would be necessary to determine which conformation is more active. mdpi.com Although specific stereochemical studies on this compound were not prominently found, the principles of stereoselectivity are fundamental to SAR. Any future development of analogues that introduces chirality would require separation and individual testing of the stereoisomers to fully elucidate the SAR.

Computational Chemistry and Molecular Modeling for Chromen 2 One Research

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(4-Bromophenyl)-4-methylchromen-2-one, DFT studies can elucidate its fundamental chemical properties. By calculating the distribution of electron density, researchers can predict the molecule's reactivity, stability, and spectroscopic characteristics.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. These calculations can also predict various spectroscopic properties, such as UV-Vis absorption spectra, infrared (IR) vibrational frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts, which can be compared with experimental data to validate the computational model.

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

Docking algorithms can screen large libraries of proteins to identify potential binding partners for this compound. Once a target is identified, docking can predict the most likely binding pose of the ligand within the protein's active site. The simulation scores these poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. This allows for the ranking of potential targets and provides a rationale for the compound's biological effects.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions could include:

Hydrogen Bonding: The carbonyl oxygen of the chromen-2-one core is a potential hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl and methyl groups can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.

π-stacking: The aromatic rings of the coumarin (B35378) and the bromophenyl group can participate in π-π stacking or T-shaped π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein.

The table below illustrates hypothetical interaction data that could be generated from a molecular docking study of this compound with a target protein.

Interaction TypeLigand Atom/GroupProtein ResidueDistance (Å)
Hydrogen BondO (carbonyl)TYR 151 (OH)2.9
HydrophobicMethyl groupLEU 89, VAL 1033.5 - 4.0
π-π StackingPhenyl ringPHE 2573.8
Halogen BondBromineGLU 120 (O)3.2

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Sampling

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

By simulating the behavior of the this compound-protein complex in a solvated environment, researchers can assess the stability of the binding pose predicted by docking. Key metrics from MD simulations include Root Mean Square Deviation (RMSD) to measure the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions. These simulations can reveal whether the initial binding pose is maintained over time or if the ligand explores other conformations within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds including this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs.

The process involves calculating a set of molecular descriptors (e.g., physicochemical, topological, electronic) for a series of related coumarin derivatives with known biological activities. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of this compound and guide the design of new derivatives with improved potency.

The following table presents a hypothetical QSAR model for a series of coumarin derivatives.

CompoundLogPMolecular WeightElectronic EnergyPredicted Activity
Derivative 13.5300-15007.2
Derivative 24.1320-16007.8
This compound 4.5 329.17 -1750 8.1
Derivative 44.8340-18008.5

In silico Target Identification and Mechanism of Action Prediction

In silico methods can also be employed to identify potential biological targets for this compound and to predict its mechanism of action. This can be achieved through reverse docking, where the compound is docked against a large database of protein structures to find potential binding partners. Another approach is pharmacophore modeling, which identifies the 3D arrangement of essential features of a molecule that are responsible for its biological activity. By searching databases of known pharmacophores, potential targets that recognize similar features can be identified. These computational predictions can then guide experimental validation, accelerating the process of drug discovery and development.

Mechanistic Investigations of Biological Activities of 3 4 Bromophenyl 4 Methylchromen 2 One Analogues

Enzyme Inhibition Studies and Mechanistic Pathways

Cholinesterase (ChE) Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are serine hydrolase enzymes crucial for regulating cholinergic neurotransmission by breaking down the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibition of these enzymes, particularly AChE, increases the concentration and duration of action of acetylcholine in the synaptic cleft, a key strategy in managing symptoms of neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.comnih.gov While AChE is specific for acetylcholine, BChE can hydrolyze a broader range of choline (B1196258) esters and its activity is notably elevated in the brains of Alzheimer's patients, making it a relevant secondary target. mdpi.comnih.gov

Coumarin (B35378) derivatives have been extensively investigated as cholinesterase inhibitors. nih.gov The inhibitory mechanism can be reversible (competitive, non-competitive, or mixed) or irreversible. nih.gov Reversible inhibitors are of greater therapeutic interest. nih.gov Kinetic studies, such as the construction of Lineweaver-Burk plots, help determine the nature of this inhibition by analyzing changes in enzyme kinetic parameters (Kₘ and Vₘₐₓ) in the presence of the inhibitor. mdpi.comresearchgate.net For instance, some furochromone derivatives, which share a core structure with coumarins, have been identified as dual-binding inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. mdpi.comnih.gov This dual interaction can lead to enhanced inhibitory activity. mdpi.com

Studies on various coumarin analogues have demonstrated a wide range of inhibitory potencies. For example, a series of 2-oxo-chromene-7-oxymethylene acetohydrazide derivatives showed AChE inhibitory IC₅₀ values ranging from 0.802 to 7.869 µg/mL. nih.gov Another study on 6-aminocoumarin-based derivatives identified a compound with an IC₅₀ of 37 nM against AChE. sci-hub.se The type of inhibition is often mixed, as seen with certain uracil (B121893) and semicarbazone derivatives investigated for ChE inhibition. researchgate.net Molecular docking studies suggest that these inhibitors fit within the active site gorges of AChE and BChE, forming key interactions with amino acid residues like Asp72 and Tyr121 in AChE, which can stabilize the inhibitor-enzyme complex. nih.govsci-hub.se

Compound/Analogue ClassTarget EnzymeInhibition (IC₅₀)Type of InhibitionReference
2-oxo-chromene acetohydrazide derivative (4c)AChE0.802 µMNot specified rsc.org
6-aminocoumarin derivative (5b)AChE37 nMNot specified sci-hub.se
Furochromone derivative (3e)AChE5.4 µMMixed nih.gov
Furochromone derivative (3e)BChE9.9 µMMixed nih.gov
1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazide (17)BChE0.024 µMMixed researchgate.net

Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B Selectivity

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin (B10506) and noradrenaline (preferentially by MAO-A) and dopamine (B1211576) and phenylethylamine (preferentially by MAO-B). nih.govbohrium.com Inhibitors of these enzymes are used in the treatment of psychiatric and neurological disorders. nih.govresearchgate.net The selectivity of inhibitors for either MAO-A or MAO-B is critical, as it determines their therapeutic application and side-effect profile. frontiersin.org For instance, selective MAO-B inhibitors are desirable for treating Parkinson's disease as they increase dopamine levels without causing the "cheese effect" associated with non-selective or MAO-A inhibitors. nih.govfrontiersin.org

The 3-phenylcoumarin (B1362560) scaffold has been identified as a promising framework for potent and selective MAO-B inhibitors. frontiersin.orgmdpi.com Structure-activity relationship (SAR) studies reveal that substitutions on both the coumarin core and the 3-phenyl ring significantly influence activity and selectivity. scienceopen.comresearchgate.net For instance, the introduction of a methyl group at the C-6 position and a bromo-substituent at the meta- or para-position of the 3-phenyl ring can result in compounds with picomolar activity against MAO-B. mdpi.com Kinetic studies have shown that many coumarin-based inhibitors act via a reversible mechanism. scienceopen.com

Computational and molecular docking studies have provided insight into the binding modes of these inhibitors. The active site of MAO-B has a two-site cavity structure (an entry cavity and a reactive site cavity) which is longer and narrower than the active site of MAO-A. nih.govbohrium.com This structural difference is key to designing selective inhibitors. 3-phenylcoumarin derivatives can fit snugly into the MAO-B active site, while their entry into the MAO-A active site is less favorable, contributing to their selectivity. frontiersin.org

Compound/AnalogueTarget EnzymeInhibition (IC₅₀)Selectivity Index (SI) (MAO-A/MAO-B)Reference
6-methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one (1)MAO-B56 nM>178 frontiersin.org
3-(3′-bromophenyl)-6-methylcoumarinMAO-B134 pMHigh (not quantified) mdpi.com
(2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9)MAO-BNot specifiedPredominant MAO-B inhibition nih.gov
1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide (4)MAO-B0.212 µM331.04 researchgate.net

Lipoxygenase (LOX) Inhibition and Anti-inflammatory Pathways

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the deoxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of leukotrienes and other lipid mediators. mdpi.commdpi.com These mediators are heavily involved in inflammatory and allergic responses. nih.gov Inhibition of the LOX pathway is therefore a key strategy for developing anti-inflammatory agents. mdpi.com Many LOX inhibitors function as antioxidants or free radical scavengers, as the lipoxygenation process involves a carbon-centered radical mechanism. mdpi.com

Coumarin derivatives have demonstrated significant LOX inhibitory activity. mdpi.com Studies on various analogues show a wide range of potencies. For example, among a series of synthesized coumarins, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was found to be the strongest inhibitor of soybean LOX-3, with 96.6% inhibition. mdpi.com The structural features of the coumarin derivatives are crucial for their activity. Quantitative structure-activity relationship (QSAR) and molecular docking studies have highlighted that features like a benzoyl ring at the C-3 position of the coumarin core can enhance inhibitory activity. mdpi.com

The anti-inflammatory pathway of these compounds is directly linked to their ability to suppress the production of pro-inflammatory leukotrienes by inhibiting LOX. mdpi.comnih.gov For instance, LTA4H is a downstream enzyme in the 5-LOX pathway that converts LTA4 into the potent chemoattractant LTB4; inhibition of this pathway at any step can modulate the inflammatory response. mdpi.com While some compounds directly inhibit LOX enzymes, others may target downstream components like LTA4H. mdpi.com The antioxidant properties of many coumarin derivatives also contribute to their anti-inflammatory effects by neutralizing reactive oxygen species involved in the inflammatory cascade. nih.gov

Compound/Analogue ClassTarget EnzymeInhibition (% or IC₅₀)Reference
3-benzoyl-7-(benzyloxy)-2H-chromen-2-oneSoybean LOX-396.6% mdpi.com
Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylateLipid Peroxidation91.0% mdpi.com
Metal complexes of 4-(4-bromophenyl)-2,2'-bipyridineLipoxygenasePromising activity nih.gov
Furochromone derivative (3b)LOX-5 / LOX-15Moderate inhibition nih.gov
Furochromone derivative (3e)LOX-5 / LOX-15Moderate inhibition nih.gov

Catechol-O-methyltransferase (COMT) Inhibition

Catechol-O-methyltransferase (COMT) is an enzyme that plays a critical role in the metabolic degradation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine. nih.gov It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol substrate. researchgate.net By inactivating these neurotransmitters, COMT helps regulate their levels in the brain and periphery. nih.gov Inhibition of COMT is a therapeutic strategy, particularly in Parkinson's disease, where it is used as an adjunct to levodopa (B1675098) therapy to prevent its peripheral degradation, thereby increasing its bioavailability to the brain. researchgate.netnih.gov

COMT inhibitors prevent the conversion of levodopa to the inactive metabolite 3-O-methyldopa. researchgate.net The efficacy of a COMT inhibitor can be assessed by measuring changes in the levels of catecholamine metabolites; for example, inhibition of COMT leads to an accumulation of 3,4-dihydroxyphenylacetic acid (DOPAC) and a depletion of homovanillic acid (HVA). nih.gov

While COMT inhibition is an established therapeutic approach, research specifically detailing the activity of 3-(4-Bromophenyl)-4-methylchromen-2-one or its close coumarin analogues as COMT inhibitors is not extensively documented in the provided literature. However, the general principle of inhibiting this enzyme pathway is well-understood. Natural pentacyclic triterpenes have been identified as a class of COMT inhibitors, indicating that natural product scaffolds can interact with this enzyme. researchgate.net Further investigation would be required to determine if the coumarin scaffold possesses the necessary structural features for effective COMT inhibition.

DNA Topoisomerase Inhibition Mechanisms

DNA topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication, transcription, and recombination. nih.govbohrium.com They function by creating transient breaks in the DNA backbone, allowing strands to pass through one another before resealing the break. nih.gov There are two main types: Type I topoisomerases (Topo I) cut a single DNA strand, while Type II topoisomerases (Topo II) create double-strand breaks. nih.govyoutube.com

Inhibitors of these enzymes are potent anticancer agents. nih.gov Their primary mechanism does not typically involve blocking the enzyme's catalytic activity directly but rather stabilizing the "cleavable complex," an intermediate stage where the topoisomerase is covalently bound to the broken DNA strand. bohrium.comnih.gov This stabilization prevents the re-ligation of the DNA, transforming the transient break into a permanent one. bohrium.com When a replication fork collides with this stabilized complex, it results in irreversible double-stranded DNA breaks, which can trigger apoptosis and cell death. bohrium.com

Several classes of compounds act as topoisomerase inhibitors. Some benzoxazole (B165842) derivatives, which are structurally related to chromenones, have been shown to inhibit human Topo I and Topo IIα. researchgate.net Specifically, 2-(4'-bromophenyl)-6-nitrobenzoxazole was identified as the most effective Topo II inhibitor in one study, with an IC₅₀ value of 71 µM. researchgate.net This suggests that the bromophenyl moiety, also present in this compound, can be a key structural feature for this type of activity. The specific interactions between the inhibitor and the enzyme-DNA complex determine the drug's potency and sequence specificity. bohrium.com

Compound/AnalogueTarget EnzymeInhibition (IC₅₀)MechanismReference
2-(4'-bromophenyl)-6-nitrobenzoxazole (1f)Topo IIα71 µMStabilization of cleavable complex researchgate.net
Benzoxazole derivative (1c)Topo I & Topo IIαNot specifiedStabilization of cleavable complex researchgate.net
Benzoxazole derivative (1f)Topo INot specifiedStabilization of cleavable complex researchgate.net

Tankyrase Enzyme Interactions and Modulation

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. nih.govmdpi.com They play crucial roles in a variety of cellular processes, including the regulation of Wnt/β-catenin signaling, telomere maintenance, and mitosis. nih.govmdpi.com Tankyrases function by catalyzing the transfer of ADP-ribose units from NAD+ to target proteins, a post-translational modification known as PARsylation. nih.gov This modification can alter the target protein's stability and interactions. For example, PARsylation of AXIN, a key component of the β-catenin destruction complex, leads to its ubiquitination and degradation, resulting in the stabilization and activation of β-catenin. mdpi.commdpi.com

Aberrant activation of the Wnt/β-catenin pathway is implicated in various cancers, making tankyrase an attractive therapeutic target. mdpi.commdpi.com Tankyrase inhibitors block the catalytic activity of the enzyme, preventing the PARsylation of AXIN. mdpi.com This leads to the stabilization of the β-catenin destruction complex, promoting the degradation of β-catenin and switching off the downstream signaling pathway. mdpi.com

A number of potent and selective tankyrase inhibitors have been developed based on various chemical scaffolds, such as 2-phenyl-3,4-dihydroquinazolin-4-one. nih.gov These inhibitors typically bind to the nicotinamide (B372718) subsite of the enzyme's catalytic domain. nih.gov Structure-guided design has led to compounds with single-digit nanomolar potencies and high selectivity over other PARP family members. nih.govresearchgate.net While specific studies on this compound as a tankyrase inhibitor were not found in the provided results, the general strategy of developing small molecule inhibitors that target the catalytic site of tankyrase is a well-established field of research. nih.govresearchgate.net

Compound/Analogue ScaffoldTarget Enzyme(s)Inhibition (IC₅₀)Cellular EffectReference
2-phenyl-3,4-dihydroquinazolin-4-oneTNKS1/2Single-digit nMInhibition of Wnt signaling nih.gov
XAV939TNKS1/211 nM (TNKS1), 4 nM (TNKS2)Stabilizes AXIN, inhibits Wnt signaling mdpi.com
Inhibitor 16 (cyclobutyl linker)TNKS1/229 nM (TNKS1), 6.3 nM (TNKS2)High target affinity researchgate.net
TI-12403 (Triazolopyridine)TNKS1Not specifiedStabilizes AXIN2, reduces β-catenin mdpi.com

Antioxidant Activity Mechanisms

The antioxidant properties of 3-arylcoumarin analogues are a key aspect of their biological profile. Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.gov The ability of these compounds to counteract oxidative damage is attributed to several distinct mechanisms.

The capacity of coumarin derivatives to scavenge free radicals is a primary mechanism of their antioxidant action. This activity is frequently evaluated using assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging tests. nih.govmdpi.com The fundamental mechanism often involves the donation of a hydrogen atom from a hydroxyl group on the coumarin structure to the radical, thereby neutralizing it. This process is known as hydrogen atom transfer (HAT). nih.gov

The structure-activity relationship is critical; the presence and position of hydroxyl groups on the coumarin scaffold or the 3-aryl ring significantly enhance radical scavenging capabilities. nih.govopensciencepublications.com For instance, 3-arylcoumarins bearing ortho-dihydroxy (catechol) moieties are particularly potent antioxidants. marmara.edu.tr Computational studies using density functional theory (DFT) have shown that electron-donating groups on the 3-phenyl ring can decrease the bond dissociation enthalpy (BDE) of a phenolic O-H bond, making the hydrogen atom more easily donatable and thus increasing antioxidant efficacy. opensciencepublications.com While this compound itself lacks a hydroxyl group for direct hydrogen donation, its analogues with such substitutions are expected to be active radical scavengers.

Table 1: Radical Scavenging Activity of Selected 3-Arylcoumarin Analogues

CompoundAssayActivity (IC50 or % Inhibition)
8-hydroxy-3-(4'-hydroxyphenyl)coumarinDPPH Scavenging65.9% scavenging
4-hydroxy-3-(2'-methoxyphenyl)coumarinDPPH ScavengingHigher than 4-hydroxycoumarin (B602359)
4-hydroxy-3-(4'-methoxyphenyl)coumarinABTS ScavengingHigher than 4-hydroxycoumarin
7,8-dihydroxy-4-methylcoumarinDPPH ScavengingExcellent scavenger

Lipid peroxidation is a destructive chain reaction where free radicals attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cellular damage. mdpi.com This process is implicated in the pathogenesis of diseases like atherosclerosis. mfd.org.mk

Analogues of this compound, especially those with dihydroxy substitutions, have demonstrated the ability to inhibit lipid peroxidation. mfd.org.mk The proposed mechanism involves the trapping of lipid peroxyl radicals, which are key propagators of the peroxidation chain reaction. mfd.org.mk By scavenging these radicals, the coumarin derivatives effectively break the chain and prevent further damage to lipids. Studies on 4-methylcoumarins have shown they can protect human low-density lipoprotein (LDL) from oxidative modification, a critical event in the development of atherosclerosis. nih.gov

The hydroxyl radical (•OH) is one of the most reactive and damaging free radicals in biological systems. nih.gov The ability to neutralize this species is a significant indicator of antioxidant potential. Research has shown that hydroxy-3-arylcoumarins are highly effective scavengers of hydroxyl radicals. uchile.cl For example, a study on a series of these compounds demonstrated that 8-hydroxy-3-(4′-hydroxyphenyl)coumarin could achieve 100% scavenging of hydroxyl radicals. nih.gov The mechanism is believed to be similar to other radical scavenging processes, involving the donation of a hydrogen atom to the highly reactive hydroxyl radical, converting it to a harmless water molecule.

Receptor Binding and Modulation Studies

While the antioxidant properties of coumarins are well-documented, their ability to interact with specific protein receptors represents another dimension of their pharmacological profile.

The serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, are crucial targets for drugs treating central nervous system disorders like depression and anxiety. mdpi.com Research into the affinity of coumarin derivatives for these receptors has largely focused on complex structures where an N-arylpiperazine moiety is tethered to the coumarin core via an alkoxy chain. nih.govsemanticscholar.org

In these specific analogues, the presence of a bromophenyl group on the piperazine (B1678402) ring has been associated with high affinity for the 5-HT1A receptor. For instance, 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one displayed excellent binding affinity (Ki value of 0.78 nM) for the 5-HT1A receptor. researchgate.net However, these compounds are structurally distinct from simple 3-arylcoumarins like this compound.

Direct binding studies of 3-arylcoumarins lacking the piperazine linker on serotonin receptors are not extensively reported. Instead, this particular scaffold has been more thoroughly investigated for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine, which is relevant in the context of neurodegenerative diseases such as Parkinson's disease. frontiersin.orgnih.gov

Cellular and Molecular Mechanisms of Cytotoxicity in Cancer Models

3-Arylcoumarin analogues have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. nih.gov Their mechanisms of action are multifaceted, targeting several key pathways involved in cancer cell proliferation and survival.

One of the primary mechanisms is the induction of apoptosis, or programmed cell death. mdpi.com This is often achieved by modulating the intrinsic mitochondrial pathway. 3-Arylcoumarin derivatives have been shown to alter the balance of the Bcl-2 family of proteins, leading to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of caspases (caspase-9 and caspase-3), the executioner enzymes of apoptosis. nih.govresearchgate.net

Another significant mechanism is the inhibition of heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of many proteins required for tumor growth. A library of 3-arylcoumarin derivatives was found to inhibit the Hsp90 protein folding machinery, leading to potent anti-proliferative activity against breast cancer cell lines, including MCF-7. acs.org

Furthermore, 3-arylcoumarins can induce cell cycle arrest, preventing cancer cells from dividing. Studies have shown that these compounds can arrest human lung cancer cells (A549) in the S phase of the cell cycle. nih.gov The cytotoxic potential of the specific 3-(4-bromophenyl)coumarin scaffold has been demonstrated; a closely related analogue, 3-(4-bromophenyl)-benzo mdpi.comresearchgate.netcoumarin, exhibited significant cytotoxicity against human hepatocellular carcinoma (HepG-2) cells. researchgate.net

Table 2: Cytotoxic Activity of Selected 3-Arylcoumarin Analogues in Cancer Cell Lines

Compound AnalogueCancer Cell LineActivity (IC50)Proposed Mechanism
3-Arylcoumarin derivativeMCF-7 (Breast)0.85 µMHsp90 Inhibition
7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarinPC-3 (Prostate)Selective CytotoxicityApoptosis Induction
3-Arylcoumarin compoundA549 (Lung)Concentration-dependentS Phase Cell Cycle Arrest
3-(4-bromophenyl)-benzo mdpi.comresearchgate.netcoumarinHepG-2 (Liver)Significant CytotoxicityNot specified

Investigation of Apoptosis, Cell Cycle Arrest, and Other Cell Death Pathways

The induction of apoptosis, or programmed cell death, is a primary strategy for the development of effective anticancer agents. nih.gov Analogues of this compound, particularly those based on the coumarin and chromene scaffolds, have been investigated for their ability to trigger this process in cancer cells through various molecular pathways.

Research has shown that certain chromene-based compounds are potent inducers of apoptosis. For instance, the analogue 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-7-(dimethylamino)-4H-chromene has been identified as a powerful apoptosis inducer that also causes cell cycle arrest at the G2/M phase. nih.gov Its mechanism of action includes the induction of nuclear fragmentation and the cleavage of poly(ADP-ribose) polymerase (PARP), a key protein involved in DNA repair and cell death. nih.gov Functionally, this compound acts as a potent inhibitor of tubulin polymerization, disrupting the cellular cytoskeleton, which is crucial for cell division. nih.gov

Another analogue, a derivative of 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), was found to selectively induce apoptosis in cancer cells while being less cytotoxic to normal cells. researchgate.net The pro-apoptotic activity of this compound is mediated by the generation of reactive oxygen species (ROS). researchgate.net Elevated ROS levels can lead to cellular damage, triggering apoptosis through the p53-mediated pathway, decreasing the mitochondrial membrane potential, and causing DNA fragmentation. researchgate.netmdpi.com

The intrinsic, or mitochondrial, pathway of apoptosis is a common target for these compounds. This pathway is characterized by changes in the mitochondrial membrane potential and the activation of a cascade of enzymes called caspases. mdpi.com For example, a silver(I) complex of 4-hydroxy-3-nitro-coumarin was shown to induce cell death through apoptosis, as evidenced by the activation of caspase-3 and caspase-9 and the cleavage of PARP. nih.gov Flow cytometric analysis further confirmed that the compound alters cell cycle progression, contributing to its anti-proliferative effects. nih.govmaynoothuniversity.ie

These findings indicate that analogues of this compound can initiate cancer cell death by interfering with critical cellular processes, including cell cycle progression and microtubule dynamics, and by activating intrinsic apoptotic pathways often mediated by oxidative stress.

Compound Analogue ClassObserved EffectMechanism of ActionReference
4-Aryl-4H-chromenesApoptosis Induction, G2/M Cell Cycle ArrestInhibition of tubulin polymerization, nuclear fragmentation, PARP cleavage. nih.gov nih.gov
Bis(4-hydroxy-2H-chromen-2-one) DerivativesSelective Apoptosis Induction, Cell Cycle ArrestGeneration of Reactive Oxygen Species (ROS), modulation of p53 pathway, decreased mitochondrial membrane potential, DNA fragmentation. researchgate.net researchgate.net
Silver(I) complex of 4-hydroxy-3-nitro-coumarinApoptosis Induction, Altered Cell Cycle ProgressionActivation of caspase-3 and caspase-9, PARP cleavage. nih.gov nih.gov

Antimicrobial Action Mechanisms Against Bacterial and Fungal Strains

Analogues of this compound have demonstrated significant potential as antimicrobial agents, with various studies elucidating their mechanisms of action against a range of bacterial and fungal pathogens.

Mechanisms Against Fungal Strains

The primary mechanism of antifungal action for many coumarin and furanone analogues involves the disruption of the fungal cell membrane's integrity. A study on 3-(4-bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one revealed that it exerts a potent fungicidal effect on Candida albicans by causing direct damage to the cell membrane. nih.gov Similarly, other coumarin derivatives have shown strong inhibitory action against Aspergillus niger and Candida albicans, with the proposed mechanism involving the disruption of the fungal cell membrane, leading to cell death, which may be potentiated by an overload of reactive oxygen species (ROS). jmchemsci.com

Furthermore, research into (z)-3-(bromomethylene)thiochroman-4-ones, another class of analogues, has demonstrated their efficacy against a panel of ten human opportunistic pathogenic fungi. semanticscholar.org Certain compounds in this series showed inhibitory effects on the growth of Cryptococcus krusei that were superior to the standard antifungal drug fluconazole, highlighting their potential for further development. semanticscholar.org

Mechanisms Against Bacterial Strains

The antibacterial action of these compounds often involves compromising the bacterial cell wall and membrane. The general mechanism for many natural antimicrobial compounds includes the breakdown of the bacterial cell wall, leading to the leakage of cytoplasmic contents and eventual bacterial lysis. nih.govnih.gov

Specifically, hybrid structures combining furan-2(3H)-ones and chromen-4-ones have been synthesized and noted for their potential antibacterial activity. mdpi.com N-(4-bromophenyl)furan-2-carboxamides have been evaluated for their in vitro antibacterial properties against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Methicillin-resistant Staphylococcus aureus (MRSA), showing notable activity. nih.gov The presence of a bromophenyl group is a feature in many synthetic compounds screened for antibacterial properties. tsijournals.com Coumarin derivatives have also been identified as promising scaffolds for new antimicrobial agents, with demonstrated bacteriostatic effects. jmchemsci.commdpi.com

Compound Analogue ClassTarget OrganismMechanism of ActionReference
3-(4-bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-oneFungi (Candida albicans)Damage to the cell membrane. nih.gov nih.gov
(z)-3-(bromomethylene)thiochroman-4-onesFungi (e.g., C. krusei)Inhibition of fungal growth (mechanism not fully detailed). semanticscholar.org semanticscholar.org
4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarinFungi (Aspergillus niger, C. albicans), BacteriaDisruption of the cell membrane, possibly mediated by ROS overload. jmchemsci.com jmchemsci.com
N-(4-bromophenyl)furan-2-carboxamidesBacteria (Drug-resistant strains)Inhibition of bacterial growth (specific mechanism under investigation). nih.gov nih.gov

Advanced Research Applications and Future Directions for 3 4 Bromophenyl 4 Methylchromen 2 One Research

Design and Synthesis of Multitarget Ligands Based on the Chromen-2-one Scaffold

The multifactorial nature of complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions has propelled the shift from a "one target, one drug" paradigm to the development of multitarget ligands. The 3-(4-Bromophenyl)-4-methylchromen-2-one scaffold is a promising starting point for designing such ligands due to the inherent ability of the coumarin (B35378) nucleus to interact with multiple biological targets.

Strategic modifications to the this compound core can yield derivatives with tailored multitarget profiles. For instance, the introduction of specific pharmacophores at various positions on the coumarin ring or the bromophenyl moiety can confer additional biological activities. A common strategy involves the incorporation of moieties known to inhibit key enzymes implicated in disease pathogenesis.

StrategyModification on this compoundPotential Multitarget Profile
Neurodegenerative Diseases Introduction of a propargylamine (B41283) groupMonoamine Oxidase (MAO) and Cholinesterase inhibition
Addition of a metal-chelating moietyAmyloid-beta aggregation inhibition and metal ion chelation
Cancer Incorporation of a hydroxamic acid groupHistone Deacetylase (HDAC) and Tyrosine Kinase inhibition
Fusion with a nitrogen-containing heterocycleTopoisomerase inhibition and DNA intercalation
Inflammation Addition of a carboxylic acid or a tetrazole groupCyclooxygenase (COX) and Lipoxygenase (LOX) inhibition

The synthesis of these multitarget ligands often involves multi-step reaction sequences, beginning with the foundational synthesis of the this compound core, typically via Pechmann condensation or Perkin reaction. Subsequent functionalization is then carried out to introduce the desired pharmacophoric extensions.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. For this compound, these computational tools can be leveraged in several ways to enhance the efficiency of research and development.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By compiling a dataset of 3-aryl-4-methylchromen-2-one derivatives with their corresponding biological activities, QSAR models can be developed. These models use machine learning algorithms to establish a mathematical relationship between the chemical structure and biological activity. This allows for the in silico prediction of the activity of novel, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Generative Models for De Novo Design: Generative AI models can be trained on large libraries of known bioactive molecules, including coumarin derivatives. These models can then generate novel molecular structures based on the this compound scaffold with optimized predicted activity and desirable pharmacokinetic properties.

Predictive Models for ADMET Properties: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. Applying these models to derivatives of this compound early in the design phase can help to identify and mitigate potential liabilities, reducing the likelihood of late-stage failures.

AI/ML ApplicationDescriptionImpact on this compound Research
QSAR Establishes a correlation between molecular structure and biological activity.Prioritizes the synthesis of derivatives with high predicted potency.
Generative Models Designs novel molecules with desired properties.Creates innovative this compound analogues.
ADMET Prediction Forecasts the pharmacokinetic and toxicity profiles of compounds.Reduces the risk of costly failures in later stages of drug development.

Exploration of Emerging Biological Targets for Novel Therapeutic Interventions

While the chromen-2-one scaffold is known to interact with a range of established biological targets, ongoing research continues to unveil novel molecular pathways and proteins that can be modulated by these compounds. The unique substitution pattern of this compound may confer selectivity for emerging targets that are less effectively addressed by other coumarin derivatives.

Epigenetic Targets: Beyond HDACs, other epigenetic modulators such as bromodomains and methyltransferases are gaining prominence as therapeutic targets in cancer and inflammatory diseases. The 3-arylcoumarin scaffold can be adapted to interact with the binding sites of these proteins, and the 4-bromophenyl group of the target compound could potentially be oriented to form specific halogen bonds, enhancing binding affinity and selectivity.

Protein-Protein Interactions (PPIs): The disruption of pathological protein-protein interactions is a challenging but promising therapeutic strategy. The relatively large and rigid structure of this compound can serve as a starting point for the design of PPI inhibitors. The aryl and methyl substituents provide vectors for chemical elaboration to create more extensive interfaces for interaction.

Ion Channels and Transporters: Certain ion channels and transporters are dysregulated in various diseases, including cystic fibrosis and neurological disorders. Screening of this compound and its derivatives against panels of these membrane proteins could uncover novel modulatory activities.

Innovations in Green Chemistry and Sustainable Synthetic Methodologies for Chromen-2-one Production

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and improve process efficiency. The synthesis of this compound and its derivatives can be made more sustainable through the adoption of innovative methodologies.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and reduced side product formation compared to conventional heating. The Pechmann and Knoevenagel condensations, commonly used for coumarin synthesis, are particularly amenable to microwave assistance.

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for promoting chemical reactions. The cavitation effects generated by ultrasound can enhance mass transfer and increase reaction rates, providing a green alternative for the synthesis of chromen-2-one derivatives.

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or ionic liquids, is a key aspect of green chemistry. Furthermore, the use of solid acid catalysts or biocatalysts can replace corrosive and toxic homogeneous catalysts, simplifying purification and reducing waste.

Green Chemistry ApproachApplication in Chromen-2-one SynthesisBenefits
Microwave-Assisted Synthesis Accelerates condensation reactions for core scaffold formation.Reduced reaction times, higher yields, and energy efficiency.
Ultrasound-Assisted Synthesis Enhances reaction rates through acoustic cavitation.Improved efficiency and milder reaction conditions.
Green Solvents Replacement of hazardous solvents with water or bio-based solvents.Reduced environmental pollution and improved safety.
Heterogeneous Catalysis Use of recyclable solid acid or base catalysts.Simplified product purification and catalyst reusability.

Development of Advanced Analytical Techniques for In Situ and Real-Time Monitoring of Chromen-2-one Reactions and Interactions

The development and optimization of synthetic routes and the study of biological interactions benefit greatly from advanced analytical techniques that allow for in-situ and real-time monitoring.

Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. For the synthesis of this compound, in-situ spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to monitor reaction kinetics, identify intermediates, and determine reaction endpoints in real-time. This enables better process control and optimization.

Biosensors for Interaction Analysis: The development of biosensors, for instance, based on surface plasmon resonance (SPR) or quartz crystal microbalance (QCM), can provide real-time, label-free analysis of the interactions between this compound derivatives and their biological targets. This allows for the detailed characterization of binding kinetics and affinities, which is crucial for understanding structure-activity relationships.

Fluorescence-Based Assays: The intrinsic fluorescence of the chromen-2-one scaffold can be exploited to develop high-throughput screening assays. Changes in the fluorescence properties of this compound upon binding to a target protein can be used to quantify the interaction and screen for potent inhibitors.

Q & A

Q. What are the standard synthetic protocols for 3-(4-Bromophenyl)-4-methylchromen-2-one?

The synthesis typically involves acid- or base-catalyzed condensation of phenolic precursors (e.g., resorcinol derivatives) with 4-bromobenzaldehyde. Reaction conditions (e.g., ethanol as solvent, NaOH catalysis) and purification via recrystallization or column chromatography are critical for yield optimization. Structural confirmation is achieved using NMR and mass spectrometry .

Q. How is the purity of this compound assessed in pharmacological studies?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) are standard. For trace impurities, gas chromatography-mass spectrometry (GC-MS) may be employed. Purity thresholds (>95%) are essential for reproducible bioactivity assays .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm substitution patterns (e.g., bromophenyl at C3, methyl at C4).
  • FTIR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (if present) groups.
  • Mass spectrometry (EI/ESI) : For molecular weight validation (C16H11BrO3, MW 331.16 g/mol) .

Q. What in vitro assays are recommended for initial evaluation of anticancer activity in coumarin derivatives?

Standard assays include:

  • MTT assay : Cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa).
  • Apoptosis assays : Flow cytometry for Annexin V/PI staining.
  • Cell cycle analysis : To identify G1/S or G2/M arrest .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in coumarin derivatives?

Single-crystal X-ray diffraction (SCXRD) with software like SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths/angles. For example, intramolecular hydrogen bonds (e.g., N–H⋯O) in this compound analogs stabilize molecular conformation, influencing bioactivity. Dihedral angles between aromatic rings can explain steric effects .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for bromophenyl-substituted coumarins?

  • Comparative bioassays : Test analogs with varying substituents (e.g., Cl vs. Br at C4-phenyl).
  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets (e.g., COX-2, topoisomerase II).
  • QSAR modeling : Correlate electronic parameters (Hammett σ) with IC50 values .

Q. How can hydrogen bonding patterns influence the biological activity of chromen-2-one derivatives?

Graph set analysis (e.g., S(6) motifs) reveals intermolecular interactions that enhance solubility or stabilize protein-ligand complexes. For instance, N–H⋯O bonds in crystal lattices may mimic binding interactions with enzymatic active sites, as seen in kinase inhibitors .

Q. How to address discrepancies in reported biological activities of structurally similar coumarins?

  • Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature).
  • Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA.
  • Batch reproducibility : Ensure consistent synthetic protocols to minimize structural variability .

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